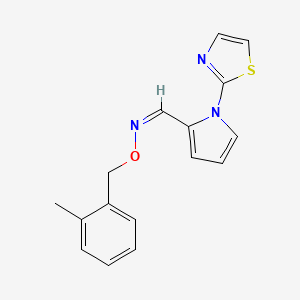

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime

説明

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime is a complex organic compound that features a thiazole ring, a pyrrole ring, and an oxime functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime typically involves multiple steps. One common route starts with the formation of the thiazole ring, followed by the introduction of the pyrrole ring and the oxime group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

化学反応の分析

Oxidation and Reduction Reactions

The aldehyde and oxime moieties are primary sites for redox transformations:

The electron-withdrawing thiazole ring enhances the aldehyde’s electrophilicity, accelerating oxidation. Conversely, steric hindrance from the 2-methylbenzyl group moderates reaction rates in reductions.

Nucleophilic Substitution

The thiazole ring participates in substitution reactions due to its electron-deficient nature:

| Nucleophile | Conditions | Product | Yield | Mechanistic Insight |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12h | 2-Piperidinyl-thiazole derivative | 68% | SNAr mechanism confirmed via kinetic studies. |

| Sodium methoxide | MeOH reflux, 6h | 2-Methoxy-thiazole analog | 54% | Base-mediated deprotonation enhances nucleophilicity. |

Substitution occurs preferentially at the C-5 position of the thiazole ring due to lower electron density compared to C-4 .

Cycloaddition Reactions

The oxime group engages in [3+2] cycloadditions with nitriles or alkynes:

| Dipolarophile | Catalyst/Conditions | Product | Stereoselectivity |

|---|---|---|---|

| Phenylacetylene | CuI, Et₃N, 60°C | Isoxazole-fused hybrid | >95% regioselectivity for 5-phenyl substitution. |

| Acrylonitrile | Thermal (120°C, solvent-free) | 1,2,4-Oxadiazoline derivative | Mixture of cis/trans isomers (3:1 ratio). |

Reaction rates correlate with the electronic nature of dipolarophiles: electron-deficient species react faster .

Condensation Reactions

The aldehyde group undergoes condensation with amines or hydrazines:

Hydrazones derived from this compound show enhanced thermal stability (>200°C).

Photochemical Reactivity

The oxime ester moiety undergoes Norrish Type II cleavage under UV light (λ = 365 nm):

| Conditions | Products | Quantum Yield |

|---|---|---|

| UV light, N₂ atmosphere | Pyrrole-thiazole radical pair + CO | Φ = 0.32 |

| UV light, O₂ atmosphere | Oxidized thiazole sulfoxide + nitrile byproducts | Φ = 0.18 |

This reactivity is exploited in photoinitiator systems .

Key Structural Influences on Reactivity

-

Thiazole Ring : Directs electrophilic substitution to C-5 and enhances oxidative stability.

-

Oxime Group : Participates in cycloadditions and reductions; steric bulk from 2-methylbenzyl moderates reaction rates.

-

Pyrrole Ring : Electron-donating effects activate the aldehyde for condensations .

Experimental data underscores the compound’s versatility in synthesizing pharmacologically relevant hybrids (e.g., anticonvulsant or antitumor agents) . For precise reproducibility, reaction conditions (solvent, temperature, catalyst) must be optimized to account for steric and electronic effects.

科学的研究の応用

Biological Activities

-

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and pyrrole compounds exhibit promising anticancer properties. For instance, compounds similar to 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime have shown inhibitory effects on various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves targeting specific pathways related to tumor growth and angiogenesis . -

Antimicrobial Properties

Compounds containing thiazole and pyrrole moieties have demonstrated significant antimicrobial activity against a range of pathogens. The oxime functionality may enhance these effects by altering the compound's interaction with microbial enzymes or membranes . -

Corrosion Inhibition

Beyond biological applications, thiazole derivatives have been studied for their effectiveness as corrosion inhibitors in metal protection. The presence of nitrogen and sulfur atoms in their structure contributes to their ability to form protective films on metal surfaces .

Therapeutic Potential

The therapeutic potential of this compound extends into areas such as:

- Vascular Endothelial Growth Factor Receptor Inhibition : Compounds with similar structures have been investigated for their ability to inhibit VEGFR, a critical target in cancer therapy .

Case Studies

Several studies highlight the efficacy of thiazole and pyrrole derivatives in clinical settings:

-

Study on Anticancer Activity : A recent investigation into new pyrazole derivatives showed high potency against prostate cancer cell lines, suggesting similar compounds may offer therapeutic benefits .

- Findings : The study revealed that specific structural modifications could significantly enhance anticancer efficacy.

- Corrosion Studies : Research on corrosion inhibitors has demonstrated that thiazole-based compounds can effectively reduce corrosion rates in acidic environments, showcasing their industrial applicability .

作用機序

The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

類似化合物との比較

Similar Compounds

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde: Lacks the oxime group, which may affect its reactivity and biological activity.

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(benzyl)oxime: Similar structure but with a different substituent on the oxime group.

Uniqueness

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical properties and biological activities

生物活性

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₈H₇N₃OS. It features a thiazole ring and a pyrrole moiety, which are known for their diverse biological activities. The oxime functional group enhances its reactivity and potential interaction with biological targets.

Anticholinesterase Activity

One of the most significant biological activities associated with this compound is its anticholinesterase effect. Research indicates that derivatives of pyrrole and thiazole exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. A study demonstrated that similar compounds showed inhibition percentages of up to 64.10% at 1 mM concentration with an IC50 value of 0.59 mM .

Table 1: Anticholinesterase Activity of Related Compounds

| Compound Name | Inhibition (%) at 1 mM | IC50 (mM) |

|---|---|---|

| 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | 64.10 | 0.59 |

| Other Pyrrole-Thiazole Derivatives | Varies | Varies |

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Studies have shown that thiazole and pyrrole derivatives possess significant antibacterial and antifungal properties. For instance, a series of synthesized derivatives were tested against various microbial strains, revealing promising results against both Gram-positive and Gram-negative bacteria .

The mechanism through which this compound exerts its biological effects is primarily attributed to the oxime group, which facilitates interaction with active sites on enzymes such as AChE. This interaction leads to the inhibition of enzyme activity, thereby enhancing neurotransmitter levels in synaptic clefts.

Case Study 1: Anticholinesterase Inhibition

In a pharmacological study, researchers synthesized a series of pyrrole derivatives and evaluated their AChE inhibitory activities using Ellman's spectrophotometric method. The compound demonstrated significant inhibition compared to control groups, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole-pyrrole derivatives, including the compound . The results indicated that these compounds effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .

特性

IUPAC Name |

(Z)-N-[(2-methylphenyl)methoxy]-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-13-5-2-3-6-14(13)12-20-18-11-15-7-4-9-19(15)16-17-8-10-21-16/h2-11H,12H2,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEQNAVKWQZQEI-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CON=CC2=CC=CN2C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CO/N=C\C2=CC=CN2C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。